molecular formula C8H16N2 B7987128 Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7987128
M. Wt: 140.23 g/mol
InChI Key: ZLPQXJJWUZUXAX-MRVPVSSYSA-N
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Description

Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is a compound that features a cyclopropane ring attached to a pyrrolidine ring with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine typically involves the formation of the cyclopropane ring followed by the attachment of the pyrrolidine moiety. One common method involves the use of cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene to form the cyclopropane ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate amine precursors .

Industrial Production Methods

Industrial production of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and enantioselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity, which can enhance the compound’s binding affinity to its targets. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Properties

IUPAC Name

(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQXJJWUZUXAX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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